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molecular formula C7H5NO B152051 4-Hydroxybenzonitrile CAS No. 767-00-0

4-Hydroxybenzonitrile

Cat. No. B152051
M. Wt: 119.12 g/mol
InChI Key: CVNOWLNNPYYEOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04456562

Procedure details

To a 30 ml of flask equipped with distillating apparatus, 30 mg of conc. sulfuric acid, 10 ml of MIBK, 598 mg of p-hydroxybenzaldoxime were introduced and the reaction mixture was heated up to 130° C. Heating under stirring with a magnetic stirrer was continued for 30 minutes, and about 3.5 ml of MIBK thereby was distilled off. Reaction solution was subjected to gaschromatography analysis to find that 392 mg (76% yield) of p-cyanophenol was produced. The conversion was 100%.
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
598 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
76%

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[OH:6][C:7]1[CH:15]=[CH:14][C:10]([CH:11]=[N:12]O)=[CH:9][CH:8]=1>CC(CC(C)=O)C>[C:11]([C:10]1[CH:14]=[CH:15][C:7]([OH:6])=[CH:8][CH:9]=1)#[N:12]

Inputs

Step One
Name
Quantity
30 mg
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
598 mg
Type
reactant
Smiles
OC1=CC=C(C=NO)C=C1
Name
Quantity
10 mL
Type
solvent
Smiles
CC(C)CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
under stirring with a magnetic stirrer
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were introduced
TEMPERATURE
Type
TEMPERATURE
Details
Heating
DISTILLATION
Type
DISTILLATION
Details
about 3.5 ml of MIBK thereby was distilled off
CUSTOM
Type
CUSTOM
Details
Reaction solution

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(#N)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 392 mg
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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